molecular formula C2HF3N2O2S B13423320 N-Cyano-trifluoromethylsulfonamide

N-Cyano-trifluoromethylsulfonamide

Cat. No.: B13423320
M. Wt: 174.10 g/mol
InChI Key: JYRVOKQMYLFJPY-UHFFFAOYSA-N
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Description

N-Cyano-trifluoromethylsulfonamide is a chemical reagent of significant interest in modern research and development, particularly for its potential in creating novel bioactive compounds. Reagents featuring both the sulfonamide and trifluoromethyl groups are increasingly important in the design of new chemical entities. The sulfonamide moiety is a foundational group in medicinal chemistry, known for its role in inhibiting enzymes like dihydropteroate synthase (DHPS) in the bacterial folate pathway . Meanwhile, the incorporation of fluorine, especially the trifluoromethyl group, is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability . This makes such compounds valuable scaffolds in the synthesis of advanced intermediates. Researchers are exploring these derivatives for applications across multiple fields. In the pharmaceutical sector, fluorinated sulphonamide compounds are investigated for their potential to inhibit various disease targets and develop new therapeutic agents . In agrochemicals, similar structures are utilized in crop protection to develop products that are highly effective and align with improved environmental health approaches . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2HF3N2O2S

Molecular Weight

174.10 g/mol

IUPAC Name

N-cyano-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C2HF3N2O2S/c3-2(4,5)10(8,9)7-1-6/h7H

InChI Key

JYRVOKQMYLFJPY-UHFFFAOYSA-N

Canonical SMILES

C(#N)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for N Cyano Trifluoromethylsulfonamide and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to N-cyano-trifluoromethylsulfonamide and its analogues, typically involving the formation of the S-N bond from readily available precursors.

Sulfonyl fluorides have emerged as valuable alternatives to the more reactive sulfonyl chlorides due to their enhanced stability and tunable reactivity. The amidation of fluoroalkylsulfonyl fluorides, a key reaction in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, offers a robust method for synthesizing sulfonamides. This approach can be adapted for the synthesis of this compound by using cyanamide (B42294) or its salts as the amine component.

Catalytic methods have been developed to facilitate the amidation of sterically hindered or electronically deactivated substrates. For instance, a combination of a catalytic amount of 1-hydroxybenzotriazole (HOBt) and silicon additives can effectively promote the amidation of sulfonyl fluorides, achieving excellent yields for a broad range of substrates. chemrxiv.org While this method is general for sulfonamides, its application to N-cyanation represents a direct and efficient pathway. The reaction proceeds smoothly, often yielding products in high purity and yield. chemrxiv.org

Table 1: Catalytic Amidation of Sulfonyl Fluorides

Entry Sulfonyl Fluoride Substrate Amine Catalyst System Yield (%)
1 Aryl-SO₂F Primary Amine HOBt/Silicon Additive 87-99
2 Alkyl-SO₂F Secondary Amine HOBt/Silicon Additive 85-98
3 Heteroaryl-SO₂F Sterically Hindered Amine HOBt/Silicon Additive 80-95

This interactive table summarizes representative yields for the catalytic amidation of various sulfonyl fluorides, demonstrating the broad applicability of the method.

Trifluoromethanesulfonyl chloride (TfCl) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) are powerful electrophilic reagents widely used for introducing the triflyl group. wikipedia.orgsci-hub.se These reagents react readily with nitrogen nucleophiles, such as cyanamide, to form the corresponding N-sulfonylated products.

Trifluoromethanesulfonyl Chloride (TfCl): As a potent electrophile, TfCl reacts with primary and secondary amines, including cyanamide, typically in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct. sci-hub.se This reaction is a standard method for creating triflamides (N-triflylsulfonamides). sci-hub.semdpi.com The mechanism involves the nucleophilic attack of the cyanamide nitrogen on the electrophilic sulfur atom of TfCl, followed by elimination of chloride.

Triflic Anhydride (Tf₂O): Being even more reactive than TfCl, triflic anhydride is an exceptionally strong electrophile used for triflylating less reactive substrates. chemblogger.comsolvay.com Its reaction with cyanamide provides a direct route to this compound. The reaction is typically rapid and efficient, driven by the formation of the stable triflate anion as a leaving group. wikipedia.org Tf₂O is particularly useful for converting imines into NTf groups and is a key reagent in the synthesis of trifluoromethanesulfonamides. chemblogger.com

The choice between TfCl and Tf₂O often depends on the nucleophilicity of the cyanamide substrate and the desired reaction conditions, with Tf₂O being reserved for more challenging transformations.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to this compound involve the synthesis and subsequent transformation of key precursors. These multi-step pathways offer flexibility and allow for the construction of more complex analogues.

A common strategy involves the synthesis of a suitable sulfonamide precursor, followed by the introduction of the cyano group. For example, trifluoromethanesulfonamide (B151150) (TfNH₂) can be prepared first and then subjected to cyanation. Conversely, a cyanamide derivative can be synthesized and subsequently reacted with a triflylating agent.

The chemistry of cyanamide itself is rich and provides numerous precursors for these syntheses. nih.gov For instance, N-alkyl-N-aryl-cyanamides can be formed from aryl-isoselenocyanates, which could then potentially be N-deprotected and triflylated. nih.gov Another relevant precursor strategy involves the synthesis of cyanoalkylsulfonyl fluorides, which can be converted into cyclic sultam analogues through reductive cyclization. nih.gov This pathway highlights the modularity of indirect approaches, where complex scaffolds are built step-by-step.

Electrochemical Synthesis Strategies for N-Sulfonyl Iminophosphoranes and Related N-Cyano Compounds

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering mild reaction conditions and high atom economy. This strategy is particularly effective for synthesizing N-sulfonyl iminophosphoranes, which are structural analogues of N-cyano compounds where the cyano group is replaced by an iminophosphorane moiety.

An efficient iodide-mediated electrochemical synthesis of N-sulfonyl iminophosphoranes has been developed, starting from readily available phosphines and sulfonamides. nih.govnih.gov This method utilizes inexpensive electrode materials (such as graphite or platinum) in a simple galvanostatic setup and demonstrates high conversion rates with yields up to 90%. semanticscholar.orgresearchgate.net The reaction proceeds via a dehydrogenative P-N coupling mechanism, mediated by the iodide supporting electrolyte, and has been successfully scaled up, demonstrating its suitability for large-scale production. nih.gov

Table 2: Electrochemical Synthesis of N-Sulfonyl Iminophosphoranes

Entry Phosphine Sulfonamide Electrode Material Yield (%)
1 Triphenylphosphine Benzenesulfonamide (B165840) Graphite 90
2 Tri(p-tolyl)phosphine 4-Methoxybenzenesulfonamide Graphite 81
3 Triphenylphosphine Sulfanilamide Platinum 45

This interactive table presents selected examples from the electrochemical synthesis of N-sulfonyl iminophosphoranes, showcasing the method's versatility. semanticscholar.org

Furthermore, electrochemical methods are also employed for the synthesis of nitriles (cyano compounds) through the oxidation of primary amines, offering a green alternative to traditional chemical oxidants. wikipedia.org These strategies underscore the potential of electrochemistry in accessing N-cyano compounds and their analogues under environmentally benign conditions.

One-Pot Synthetic Protocols

For example, a mild and efficient one-pot method for synthesizing sulfonamides from amine-derived sulfonate salts has been reported, using cyanuric chloride as an activator. organic-chemistry.org This protocol proceeds at room temperature and is applicable to a wide variety of amines, producing sulfonamides in good to excellent yields. organic-chemistry.org Another powerful one-pot, three-component synthesis has been developed for sulfonimidamides, a close analogue of sulfonamides, using N-sulfinyltritylamine as a key reagent to bring together an organometallic reagent and an amine. nih.gov

A notable one-pot procedure involves the reductive cyclization of cyanoalkylsulfonyl fluorides to yield spirocyclic β- or γ-sultams. nih.gov This process combines nitrile group reduction and subsequent intramolecular sulfonylation in a single pot, providing a scalable and efficient route to complex, sp³-enriched building blocks. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. These principles are increasingly being applied to the synthesis of sulfonamides and their precursors.

Key green strategies include:

Use of Sustainable Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or deep eutectic solvents (DES). A recently developed method for sulfonamide synthesis operates efficiently in water, ethanol, and a choline chloride/glycerol DES. researchgate.net

Catalysis: Employing catalytic reagents instead of stoichiometric ones to improve atom economy and reduce waste. iipseries.org The catalytic amidation of sulfonyl fluorides is a prime example. chemrxiv.org

Electrosynthesis: As discussed previously, electrochemical methods avoid the need for chemical oxidants or reductants, often generating only hydrogen gas as a byproduct, thus representing an inherently green technology. nih.govresearchgate.net

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses often exhibit high atom economy by minimizing the number of auxiliary reagents and purification steps. iipseries.org

The development of a green synthesis for trifluoromethanesulfonyl fluoride (TFSF), a key precursor, further illustrates the commitment to sustainable practices in this area of chemistry. mdpi.com By optimizing reaction conditions and reagent ratios, a balance between high yield and reagent efficiency can be achieved, aligning with the core tenets of green chemistry. mdpi.com

Reactivity and Reaction Mechanisms of N Cyano Trifluoromethylsulfonamide

Acidic Properties and Brønsted Acidity in Catalysis

The presence of the strongly electron-withdrawing trifluoromethylsulfonyl group (-SO2CF3) significantly enhances the acidity of the N-H bond in related sulfonamides. Triflamides (CF3SO2NHR) are recognized as some of the most potent NH-acids. researchgate.net For instance, trifluoromethanesulfonamide (B151150) (TfNH2) has a pKa of 6.33 in water. researchgate.net This inherent acidity suggests that N-Cyano-trifluoromethylsulfonamide also possesses pronounced acidic character, making its corresponding anion readily accessible under basic conditions.

This acidity has been harnessed in the realm of Brønsted acid catalysis. Chiral Brønsted acids derived from sulfonamides have been effectively employed in various asymmetric transformations. mcgill.cacsic.esnih.govnih.govresearchgate.net For example, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been synthesized and utilized in the asymmetric transfer hydrogenation of quinoline-2-carboxylates. mcgill.ca While direct catalytic applications of this compound as a Brønsted acid are not extensively documented, its structural similarity to these potent catalysts suggests its potential in proton-catalyzed reactions. The strong electron-withdrawing nature of both the trifluoromethylsulfonyl and the cyano groups would render the proton on a potential conjugate acid of this compound highly acidic and capable of activating substrates.

Nucleophilic and Electrophilic Reactivity Profiles

This compound exhibits a versatile reactivity profile, capable of acting as both a nucleophile and an electrophile, primarily centered around the cyano and sulfonamide functionalities.

N-CN Bond Cleavage Pathways

The cleavage of the N-CN bond in cyanamides and related structures is a key transformation that unlocks further synthetic utility. nih.govacs.orgnih.govrsc.orgnih.govorganic-chemistry.orgrsc.org This cleavage can proceed through several mechanistic pathways. In the context of N-acylsulfonamides, C-N bond cleavage can be induced under various conditions, including transition-metal-free single-electron transfer reactions. acs.org For tertiary sulfonamides, a highly chemoselective C–N bond cleavage can be achieved in the presence of a catalytic amount of a Lewis acid like Bi(OTf)3. The proposed mechanism involves protonation or coordination of the Lewis acid to the nitrogen atom, followed by C-N bond scission. acs.org The stability of the resulting carbocationic intermediate is a significant driving force for this selective cleavage over the competing N-S bond cleavage. acs.org In the case of this compound, nucleophilic attack at the cyano carbon can lead to the cleavage of the N-CN bond, with the trifluoromethylsulfonamide moiety acting as a leaving group.

Cleavage Initiator Proposed Intermediate/Mechanism Product Type
Lewis Acid (e.g., Bi(OTf)3)Protonation/coordination at Nitrogen, formation of a carbocationic intermediate. acs.orgDeprotected amine/sulfonamide
Single-Electron TransferFormation of a radical anion. acs.orgRing-opened products from cyclic amides
Nucleophilic AttackAttack at the cyano carbon.Substituted products with displacement of the sulfonamide

Role as an Electrophilic Cyanating Agent

This compound is a prominent member of the class of electrophilic cyanating agents. rsc.orgresearchgate.netrsc.org These reagents offer a reactivity umpolung to the traditional nucleophilic cyanide sources like KCN or TMSCN. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group polarizes the N-CN bond, rendering the cyano carbon susceptible to attack by nucleophiles.

This property has been widely exploited for the cyanation of a diverse range of nucleophiles, including carbanions, amines, and thiols. acs.orgrsc.org For instance, Grignard reagents and organolithium compounds react with N-cyano sulfonamides to afford the corresponding nitriles in good yields. organic-chemistry.org The reaction proceeds via the attack of the carbanion on the electrophilic cyano carbon, with the subsequent displacement of the sulfonamide anion.

Nucleophile Product Reference Example
Grignard Reagents (R-MgX)R-CNElectrophilic cyanation of aryl Grignard reagents. organic-chemistry.org
Organolithium Reagents (R-Li)R-CNCyanation of in situ-formed Li-carbanions. researchgate.net
Amines (R2NH)R2N-CNSynthesis of cyanamides from primary and secondary amines. acs.org
Thiols (RSH)R-SCNFormation of thiocyanates. acs.org

Participation as a Carbon Pronucleophile

The participation of this compound as a carbon pronucleophile is not a well-documented area of its reactivity. A carbon pronucleophile would typically involve the deprotonation of a carbon atom adjacent to an activating group, followed by reaction with an electrophile. In the structure of this compound, there are no such C-H bonds that would readily deprotonate to form a carbon-based nucleophile. The acidity is predominantly centered on the nitrogen atom of the sulfonamide. Extensive searches of the scientific literature did not yield specific examples or mechanistic discussions of this compound acting as a carbon pronucleophile. Therefore, this mode of reactivity is not considered a characteristic feature of this compound based on currently available data.

Radical-Mediated Transformations

This compound and related N-cyano compounds are also known to participate in radical reactions, most notably in intramolecular cyano group migrations.

Intramolecular Cyano Group Migration Mechanisms

Radical-mediated intramolecular translocation of a cyano group is a powerful synthetic tool for the site-selective functionalization of organic molecules. researchgate.netrsc.orgmdpi.com The general mechanism is believed to involve the addition of an in-situ generated carbon-centered radical to the nitrile triple bond of the cyano group. researchgate.netrsc.org This addition leads to the formation of a cyclic iminyl radical intermediate. Subsequent β-cleavage of this cyclic intermediate results in the relocation of the cyano group and the formation of a more stable carbon-centered radical, which can then undergo further transformations. researchgate.netrsc.org

Involvement in Nitrogen-Centered Radical Chemistry

The presence of the N-cyano group in conjunction with the strongly electron-withdrawing trifluoromethylsulfonyl group suggests that this compound can be a precursor to nitrogen-centered radicals under appropriate conditions. While direct studies on this compound itself are limited, the reactivity of analogous N-cyano alkenes in radical cascades provides significant insight into this potential.

Recent research has demonstrated that N-cyano alkenes can undergo efficient trifluoromethylcarbonylation through a radical cascade mechanism. In these reactions, a trifluoromethyl radical, generated from a source like sodium triflinate (CF₃SO₂Na), adds to the alkene. The resulting carbon-centered radical can then undergo cyclization onto the cyano group, leading to the formation of five-membered rings. This process highlights the ability of the cyano group to participate in radical cyclization, a key step in many complex molecule syntheses.

A plausible mechanism for the involvement of a related N-cyano compound in a radical cascade is depicted below:

Radical Initiation: Generation of a trifluoromethyl radical from a suitable precursor.

Radical Addition: The trifluoromethyl radical adds to an alkene substrate bearing an N-cyano group.

Intramolecular Cyclization: The newly formed carbon-centered radical undergoes an intramolecular addition to the cyano group.

Radical Termination/Propagation: The resulting nitrogen-centered radical can be trapped or can propagate the radical chain.

This type of reactivity underscores the potential of this compound and its derivatives to serve as precursors for nitrogen-centered radicals, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles.

Cycloaddition Reactions

The cyano group in this compound can also participate in various cycloaddition reactions, acting as a 2π component. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group enhances the electrophilicity of the cyano group, making it a more reactive partner in these transformations.

In Hetero-Diels-Alder reactions, a heteroatom-containing multiple bond acts as either the diene or the dienophile. The C≡N triple bond of this compound can potentially act as a dienophile. Research on analogous arylsulfonylcyanides has shown their ability to participate in [4+2] cycloadditions with 1,3-bis(silyloxy)-1,3-butadienes to form 4-hydroxy-2-(arylsulfonyl)pyridines. nih.govnih.gov This suggests that this compound could react similarly with electron-rich dienes.

The general mechanism for such a reaction would involve the concerted or stepwise interaction of the diene's highest occupied molecular orbital (HOMO) with the cyano group's lowest unoccupied molecular orbital (LUMO). The electron-withdrawing trifluoromethylsulfonyl group would lower the energy of the cyano LUMO, facilitating the reaction.

Table 1: Examples of Hetero-Diels-Alder Reactions with Arylsulfonylcyanides

DieneDienophileProduct
1,3-Bis(trimethylsilyloxy)-1,3-butadieneArylsulfonylcyanide4-Hydroxy-2-(arylsulfonyl)pyridine

This table illustrates the type of transformation that could be expected with this compound based on the reactivity of similar compounds.

The cyano group is a known participant in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocycles. Studies on N-cyano sulfoximines, which are structurally very similar to this compound, have demonstrated their ability to undergo [3+2] cycloadditions. These reactions typically occur at both the carbon and nitrogen atoms of the N-cyano group.

The reaction of an N-cyano sulfoximine (B86345) with a 1,3-dipole, such as an azide (B81097) or a nitrone, would proceed through a concerted mechanism to yield a tetrazole or an oxadiazole derivative, respectively. The trifluoromethylsulfonyl group in this compound would be expected to enhance the dipolarophilic character of the cyano group, potentially leading to higher reactivity and regioselectivity in such cycloadditions.

Substitution and Coupling Reactions

The this compound moiety can be incorporated into larger molecules through substitution and coupling reactions, leveraging the reactivity of either the nitrogen center or a functionalized derivative.

Derivatives of this compound, particularly N-aryl derivatives, could potentially undergo nucleophilic aromatic substitution (SNAᵣ) reactions. In a typical SNAᵣ mechanism, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. rsc.orgnih.govnih.govlibretexts.orgresearchgate.net For an N-aryl-N-Cyano-trifluoromethylsulfonamide, the trifluoromethylsulfonyl group would act as a powerful electron-withdrawing group, activating the aromatic ring towards nucleophilic attack, especially if positioned ortho or para to a suitable leaving group (e.g., a halogen).

The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex, followed by the expulsion of the leaving group to restore aromaticity. The presence of the strongly deactivating trifluoromethylsulfonyl group would stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. nih.gov While direct cross-coupling of this compound has not been extensively reported, the reactivity of related compounds such as sulfinamides and the use of cyanating agents in cross-coupling provide a basis for predicting its potential behavior.

For instance, palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides is a well-established method. organic-chemistry.org It is conceivable that under similar conditions, the nitrogen atom of this compound could act as a nucleophile to couple with aryl halides or triflates. The reaction would likely proceed through the standard catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

Table 2: Potential Cross-Coupling Reactions

Coupling Partner 1Coupling Partner 2Catalyst SystemPotential Product
This compoundAryl Halide/TriflatePd catalyst, ligand, baseN-Aryl-N-Cyano-trifluoromethylsulfonamide
Arylboronic AcidN-Chloro-N-Cyano-trifluoromethylsulfonamidePd catalyst, baseN-Aryl-N-Cyano-trifluoromethylsulfonamide

This table outlines hypothetical cross-coupling reactions involving this compound based on established methodologies for similar compounds.

Metal-Catalyzed Reaction Mechanisms

The reactivity of this compound in the presence of metal catalysts is a subject of significant interest, largely extrapolated from the well-documented behavior of its close analog, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govresearchgate.netnih.gov The primary role of such N-cyano-sulfonamides in metal-catalyzed reactions is as an electrophilic cyanating agent. nih.govresearchgate.net The trifluoromethyl group in this compound, being a strong electron-withdrawing group, is expected to enhance the electrophilicity of the cyano group, making it a potent reagent for the transfer of "-CN" to various organic substrates.

The metal-catalyzed reaction mechanisms involving this compound are diverse and highly dependent on the choice of metal catalyst, the substrate, and the reaction conditions. The most common metals employed for such transformations include palladium, rhodium, copper, and manganese. researchgate.netorganic-chemistry.orgnih.govresearchgate.net These reactions typically proceed through catalytic cycles involving key steps such as oxidative addition, C-H activation, transmetalation, and reductive elimination. organic-chemistry.orgyoutube.com

Palladium-Catalyzed Cyanation

Palladium catalysts are widely used for cross-coupling reactions, and they are effective in mediating the cyanation of aryl and vinyl halides using electrophilic cyanating agents. organic-chemistry.orgnih.gov The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X) with a reagent like this compound is proposed to begin with the active Pd(0) species.

Proposed Catalytic Cycle for Palladium-Catalyzed Cyanation:

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II) intermediate. youtube.com

Transmetalation/Cyanation: The resulting Ar-Pd(II)-X complex then reacts with the this compound. The cyano group is transferred to the palladium center, displacing the halide and forming an Ar-Pd(II)-CN species.

Reductive Elimination: The final step is the reductive elimination of the aryl nitrile (Ar-CN) from the Ar-Pd(II)-CN complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

Reaction Type Catalyst System Substrate Proposed Intermediate Product
Cross-CouplingPd₂(dba)₃ / tBuXPhosAryl HalidesAr-Pd(II)-CNAryl Nitrile
Cross-CouplingPd(OAc)₂ / LigandVinyl HalidesVinyl-Pd(II)-CNVinyl Nitrile

This table is based on analogous reactions with similar cyanating agents.

Rhodium-Catalyzed C-H Cyanation

Rhodium catalysts, particularly those in the +3 oxidation state, are known to facilitate the direct cyanation of C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. nih.govnih.govresearchgate.net These reactions often employ a directing group on the substrate to achieve high regioselectivity.

Proposed Mechanism for Rhodium-Catalyzed C-H Cyanation:

C-H Activation: The Rh(III) catalyst coordinates to the directing group of the substrate, followed by the activation of a nearby C-H bond to form a rhodacycle intermediate. rsc.org

Cyanation: The rhodacycle then reacts with this compound, leading to the cleavage of the Rh-C bond and the formation of a C-CN bond. This step may proceed through an oxidative addition of the N-CN bond to the metal center, followed by reductive elimination.

Catalyst Regeneration: The product dissociates from the rhodium center, and the catalyst is regenerated.

Reaction Type Catalyst System Directing Group Substrate Product
Directed C-H Cyanation[RhCp*Cl₂]₂ / AgSbF₆Pyridyl, AmideArenesAromatic Nitriles
Vinylic C-H CyanationRh(III) complexAcrylamideAlkenesAlkenyl Nitriles

This table is based on analogous reactions with NCTS. nih.govnih.gov

Copper-Catalyzed Cyanation

Copper catalysts are also effective for various cyanation reactions. researchgate.net For instance, copper can catalyze the cyanation of terminal allenes in the presence of a diboron (B99234) reagent, leading to a cascade reaction that forms multifunctionalized products. researchgate.net

Proposed Mechanism for Copper-Catalyzed Cyanoborylation of Allenes:

Formation of Copper-Cyano Species: The copper catalyst reacts with this compound to generate a reactive copper-cyano intermediate.

Cyanoborylation: This intermediate then participates in the cyanoborylation of the allene, in conjunction with the diboron reagent.

Further Functionalization: The resulting adduct can undergo further reactions, such as hydroboration of the remaining double bond. researchgate.net

Reaction Type Catalyst System Co-reagent Substrate Product
CyanoborylationIMesCuClBis(pinacolato)diboronTerminal AllenesCyanoborylated Alkenes

This table is based on analogous reactions with NCTS. researchgate.net

Manganese-Catalyzed C-H Cyanation

Manganese-catalyzed C-H cyanation of arenes has also been reported with N-cyano-sulfonamide reagents. researchgate.net These reactions proceed with high regioselectivity to yield monocyanated products. The mechanism is thought to involve a manganese-mediated C-H activation step, followed by cyano group transfer.

Reaction Type Catalyst System Substrate Selectivity Product
C-H CyanationMn(OAc)₂ArenesHigh regioselectivityAromatic Nitriles

This table is based on analogous reactions with similar cyanating agents. researchgate.net

Spectroscopic Characterization Techniques in N Cyano Trifluoromethylsulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of N-Cyano-trifluoromethylsulfonamide, offering precise insights into its atomic arrangement.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. In the context of this compound, key signals would be expected for the carbon atom of the trifluoromethyl group and the cyano group. The chemical shift of the CF₃ carbon is typically observed in a characteristic region of the spectrum, influenced by the attached fluorine atoms. The cyano carbon also has a distinct chemical shift. For example, the ¹³C NMR spectrum of trifluoromethanesulfonamide (B151150) shows a signal for the trifluoromethyl carbon. chemicalbook.com Similarly, related structures like N-methyl-2,2,2-trifluoroacetamide exhibit characteristic shifts for the CF₃ and carbonyl carbons. chemicalbook.com

Table 1: Representative ¹³C NMR Data for Related Functional Groups

Functional GroupTypical Chemical Shift (δ) in ppm
Trifluoromethyl (CF₃)q, ~120 ppm (J_CF ≈ 275-280 Hz)
Cyano (-C≡N)110-125 ppm

Note: The exact chemical shifts for this compound may vary based on solvent and other structural features.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, the trifluoromethyl (CF₃) group would produce a singlet in the ¹⁹F NMR spectrum, assuming no coupling to other magnetically active nuclei in close proximity. The chemical shift of this peak provides a unique fingerprint for the CF₃ group. In studies of similar compounds, ¹⁹F NMR is crucial for confirming the presence and electronic environment of trifluoromethyl substituents. For example, chemical shifts for CF₃ groups can be influenced by solvent and binding interactions. nih.gov The typical chemical shift for a trifluoromethyl group attached to a sulfonyl group is distinct and can be used for identification and purity assessment.

Table 2: Representative ¹⁹F NMR Data for Trifluoromethyl Groups

Compound TypeTypical Chemical Shift (δ) vs. CFCl₃Reference
Trifluoroacetic acid-76.55 ppm colorado.edu
Trifluoromethyl trifluoromethanesulfonateNot specified spectrabase.com
3-Cyano-N-fluoropyridinium triflateNot specified spectrabase.com

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity within a molecule.

HSQC correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. columbia.edulibretexts.org This would definitively link any protons in the molecule to their attached carbons.

HMBC reveals correlations between nuclei separated by two or three bonds (and sometimes more in conjugated systems). columbia.edulibretexts.org This is particularly useful for identifying longer-range connectivity. For instance, an HMBC experiment could show a correlation between a proton on an adjacent group and the carbon of the cyano or trifluoromethyl group in a derivative of this compound, thereby confirming the molecular structure. These techniques are invaluable for assembling the complete structural puzzle of complex molecules. libretexts.orgresearchgate.netcolumbia.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, key vibrational bands would include:

C≡N stretch: The cyano group exhibits a strong, sharp absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. spectroscopyonline.com Raman spectroscopy is also sensitive to this vibration. researchgate.net

S=O stretches: The sulfonyl group will show strong characteristic symmetric and asymmetric stretching vibrations.

C-F stretches: The trifluoromethyl group will have strong absorptions corresponding to C-F stretching modes.

The exact positions of these bands can provide information about the electronic environment and conformation of the molecule.

Table 3: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Cyano (-C≡N)Stretch2220 - 2260
Sulfonyl (SO₂)Asymmetric Stretch1300 - 1350
Sulfonyl (SO₂)Symmetric Stretch1120 - 1160
Carbon-Fluorine (C-F)Stretch1000 - 1400

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula.

Upon ionization, the molecule would likely fragment in a predictable manner. Common fragmentation pathways could include the loss of the cyano group (CN), the trifluoromethyl group (CF₃), or parts of the sulfonamide functionality. The resulting mass-to-charge ratios (m/z) of the parent ion and its fragments are used to piece together the molecular structure. For example, in the mass spectrum of dimethylcyanamide, the molecular ion is observed, and its fragmentation provides structural information. nist.gov

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

While a specific single-crystal structure of this compound is not publicly available, the crystallographic parameters of related sulfonamide derivatives provide insight into the expected structural features. For instance, the analysis of compounds containing the benzenesulfonamide (B165840) or similar moieties reveals key details about the geometry of the sulfonamide group and the influence of various substituents on the crystal packing. nih.gov The general procedure involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data. nih.gov Software suites such as SHELXS and SHELXL are then commonly employed for structure solution and refinement. nih.gov

The expected crystal structure of this compound would likely be stabilized by a network of intermolecular interactions. The hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group can act as hydrogen bond acceptors.

To illustrate the type of data obtained from a single-crystal XRD experiment, the following table presents representative crystallographic data for a related organic sulfonamide compound, 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate. nih.gov

Table 1: Representative Crystallographic Data for an Analogous Sulfonamide Compound

Parameter Value
Chemical Formula C₁₁H₁₂N₄O₃S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.345(2)
b (Å) 8.456(2)
c (Å) 14.567(3)
α (°) 90
β (°) 108.45(3)
γ (°) 90
Volume (ų) 1208.5(5)
Z (Formula units/cell) 4
Density (calculated, g/cm³) 1.543

This interactive table provides representative crystallographic data for a compound structurally related to this compound, illustrating the parameters determined by single-crystal X-ray diffraction.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tudelft.nl The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For this compound, XPS would be instrumental in confirming the presence of all constituent elements (Carbon, Nitrogen, Oxygen, Fluorine, and Sulfur) and providing information about their oxidation states. The high electronegativity of the trifluoromethyl and sulfonyl groups would significantly influence the binding energies of the adjacent atoms.

The N 1s spectrum is particularly informative. It is expected to show distinct peaks for the nitrogen atom in the cyano group (-C≡N) and the sulfonamide group (-SO₂NH-). The binding energy for nitrile nitrogen typically appears in the range of 399-401 eV, while the sulfonamide nitrogen would be expected at a slightly different energy due to its distinct chemical environment. researchgate.netxpsfitting.com

The F 1s spectrum is expected to show a single, strong peak characteristic of the C-F bonds in the trifluoromethyl group, typically around 688-689 eV. rsc.org The S 2p spectrum would confirm the +6 oxidation state of the sulfur atom in the sulfonamide group.

The following table provides a summary of expected binding energies for the different chemical species within this compound, based on data from analogous compounds.

Table 2: Expected XPS Binding Energies for this compound

Element Core Level Functional Group Expected Binding Energy (eV)
N 1s Cyano (-C≡N) ~399.7 - 400.5
N 1s Sulfonamide (-NH-) ~399.4 - 400.0
F 1s Trifluoromethyl (-CF₃) ~688.5
C 1s Cyano (-C≡N) ~286.5 - 287.5
C 1s Trifluoromethyl (-CF₃) ~292.0 - 293.0
S 2p Sulfonyl (-SO₂-) ~168.0 - 170.0

This interactive table presents the anticipated X-ray Photoelectron Spectroscopy (XPS) binding energies for the various atoms within the this compound molecule, based on values reported for similar chemical environments.

Theoretical and Computational Studies of N Cyano Trifluoromethylsulfonamide

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the atomic and electronic levels. The two primary methods often employed are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. DFT methods are known for their balance of accuracy and computational cost, making them a popular choice for studying a wide range of chemical systems. HF theory, while being a more foundational ab initio method, can be less accurate than DFT due to its approximation of electron correlation.

Geometry Optimization and Equilibrium Structures

A critical first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium structure. This is achieved through a process called geometry optimization. Using methods like DFT or HF, the potential energy of the molecule is calculated for various atomic arrangements until a minimum energy conformation is found. For a molecule like N-Cyano-trifluoromethylsulfonamide, this process would identify the key bond lengths, bond angles, and dihedral angles that define its shape.

Electronic Structure Analysis (HOMO-LUMO Energetics, Mulliken Charges)

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand the molecule's reactivity and electronic properties.

HOMO-LUMO Energetics : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

Mulliken Charges : Mulliken population analysis is a method used to assign partial atomic charges to the individual atoms within a molecule. This provides insight into the distribution of electron density and helps to identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).

Vibrational Frequency Analysis

Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the synthesized compound and to understand the nature of its chemical bonds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. This can provide insights that are difficult or impossible to obtain through experimental means alone.

Transition State Characterization

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By using computational methods, the geometry and energy of the transition state can be located and characterized. This information is vital for understanding the energy barrier of a reaction.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

A typical molecular docking study would involve preparing the 3D structure of this compound and a target protein of interest. The compound would then be "docked" into the protein's binding site using specialized software. The results would be analyzed to identify the most stable binding poses, characterized by the lowest binding energy.

The analysis would detail the specific interactions between the compound and the amino acid residues of the protein. These interactions could include:

Hydrogen Bonds: The nitrogen atom of the cyano group and the oxygen atoms of the sulfonamide group in this compound would be potential hydrogen bond acceptors, while the N-H group could act as a hydrogen bond donor.

Hydrophobic Interactions: The trifluoromethyl group would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The highly electronegative fluorine and oxygen atoms could participate in electrostatic interactions with charged or polar residues.

A hypothetical data table summarizing such results might look like this:

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Protein X-Residue A, Residue BHydrogen Bond, Hydrophobic
Protein Y-Residue C, Residue DElectrostatic, van der Waals

No data is available for this compound.

Prediction of Reactivity and Regioselectivity

Computational methods, particularly those based on density functional theory (DFT), are powerful tools for predicting the reactivity and regioselectivity of a molecule. These studies involve calculating various molecular properties and descriptors.

For this compound, a computational analysis would likely investigate:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack.

Fukui Functions: These are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks.

The regioselectivity, or the prediction of where a reaction will occur on the molecule, would be determined by analyzing these calculated properties. For instance, the analysis might predict whether a nucleophile would preferentially attack the carbon of the cyano group or the sulfur of the sulfonamide group.

A summary of predicted reactivity indicators could be presented in a table like the one below:

Reactivity DescriptorPredicted Site of Nucleophilic AttackPredicted Site of Electrophilic Attack
Fukui Function (f-) --
Fukui Function (f+) --
Electrostatic Potential --

No data is available for this compound.

Derivatization and Structural Modification Strategies

Synthesis of Substituted N-Cyano-trifluoromethylsulfonamide Derivatives

The synthesis of substituted derivatives often involves reactions targeting the acidic sulfonamide nitrogen or transformations of the cyano group. The high acidity of the N-H bond facilitates its derivatization under relatively mild conditions. mdpi.com

One key strategy involves the N-alkylation of the triflamide anion, which is generated by treating the parent sulfonamide with a base like an alkali metal carbonate. chemicalbook.com This anion can then react with various alkylating agents, such as alkyl halides or tosylates, to yield monoalkylated derivatives. chemicalbook.com

A more complex derivatization is seen in the synthesis of N-cyano sulfoximineurea derivatives, which are structural analogs. In a representative synthesis, a sulfinylurea is converted to the corresponding N-cyano sulfoximineurea using cyanamide (B42294) in the presence of N-Chlorosuccinimide (NCS) as an oxidant and potassium tert-butoxide as a base. nih.gov This multi-step process allows for the creation of a library of substituted compounds by varying the initial sulfinimide. nih.gov

Furthermore, N-trifluoromethylsulfonyl derivatives of sulfonimidoyl imides have been synthesized through one-pot reactions under mild conditions, yielding complex structures that can be considered highly substituted derivatives. rsc.orgnih.gov

Table 1: Examples of Synthetic Strategies for this compound Derivatives

Derivative TypeKey ReagentsReaction DescriptionReference
N-Alkyl TriflamideAlkyl halide or tosylate, K₂CO₃Base-catalyzed alkylation of the sulfonamide nitrogen. chemicalbook.com
N-Cyano SulfoximineureaCyanamide, NCS, Potassium tert-butoxideConversion of a sulfinylurea to the N-cyano sulfoximineurea via oxidation and amination. nih.gov
N-Trifluoromethylsulfonyl Sulfonimidoyl Imide SaltsNot specifiedOne-pot synthesis leading to complex imide structures. rsc.orgnih.gov

Introduction of Diverse Functional Groups

A wide array of functional groups can be introduced onto the this compound framework, primarily by targeting the sulfonamide nitrogen.

N-Halogenation: The sulfonamide can be halogenated to introduce functional groups that are useful for further synthetic transformations. For instance, treatment of an alkaline solution of triflamide with chlorine gas yields N,N-dichlorotriflamide. chemicalbook.com Fluorination using a fluorine/nitrogen gas mixture can produce N,N-difluorotriflamide. chemicalbook.com

N-Alkylation: As previously mentioned, this method introduces various alkyl groups onto the nitrogen atom. chemicalbook.com

N-Acylation: The nitrogen can be acylated. For example, the reaction of N-cyano sulfoximine (B86345) with trifluoroacetic anhydride (B1165640) (TFAA) at low temperatures can lead to the formation of an N-trifluoroacetyl sulfoximine, demonstrating the introduction of an acyl group. nih.gov

Other N-Substitutions: Research into related N-cyano sulfoximineureas has explored the introduction of a variety of other groups at the nitrogen position, including methoxy, aryl, heteroaryl, amide, and ester functionalities, although these particular substitutions proved detrimental for the specific biological activity being investigated in that study. nih.gov

Formation of Complex Scaffolds Incorporating the this compound Moiety

The this compound moiety serves as a valuable building block for constructing more complex molecular architectures, including heterocyclic and spirocyclic systems.

A notable example is the intramolecular cyclization of N-cyano sulfoximines, which are close structural analogs. Activation of the N-cyano group with an anhydride, like TFAA, promotes a cyclization reaction to form thiadiazinone 1-oxide scaffolds in excellent yields. nih.gov This reaction demonstrates the utility of the N-cyano group in ring-forming transformations. nih.gov

Condensation reactions provide another powerful route to complex scaffolds. Three-component condensation of trifluoromethanesulfonamide (B151150) with paraformaldehyde and another amide, such as methanesulfonamide (B31651) or malonamide, can lead to the formation of intricate heterocyclic structures. researchgate.net Specific examples include the synthesis of 1-methylsulfonyl-3,5-bis(trifluoromethylsulfonyl)hexahydro-1,3,5-triazine and 4,10-bis(trifluoromethylsulfonyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,7-dione. researchgate.net These reactions highlight the ability of the triflamide unit to participate in multiple bond-forming events to construct polycyclic systems. researchgate.net The N-cyano sulfilimine group, a related moiety, has also been successfully incorporated as a bioisostere in complex molecules like analogues of the insecticide chlorantraniliprole. researchgate.net

Table 2: Examples of Complex Scaffold Formation

Reaction TypeKey ReagentsResulting ScaffoldReference
Intramolecular CyclizationTrifluoroacetic anhydride (TFAA)Thiadiazinone 1-oxide nih.gov
Three-Component CondensationParaformaldehyde, MethanesulfonamideHexahydro-1,3,5-triazine researchgate.net
Three-Component CondensationParaformaldehyde, MalonamideTetraazaspiro[5.5]undecane researchgate.net

Reactions Involving Specific Moieties of the Compound (e.g., cyano group, sulfonamide nitrogen)

The unique reactivity of the this compound stems from the distinct properties of its cyano and sulfonamide nitrogen moieties.

Reactions of the Cyano Group: The carbon atom of the nitrile group is electrophilic and thus susceptible to nucleophilic attack. wikipedia.orglibretexts.org This reactivity is harnessed in several transformations.

Activation and Cyclization: As mentioned, the cyano group can be activated by strong electrophiles like TFAA. This activation enhances its electrophilicity, facilitating intramolecular attack from a nearby nucleophile to form cyclic products. nih.gov

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed, typically proceeding first to a carboxamide and then to a carboxylic acid. wikipedia.org This reaction effectively cleaves the N–CN bond and converts the cyano functionality into a different group. nih.gov

Cycloaddition: The N-cyano group can participate in [3+2] cycloaddition reactions, engaging both the carbon and nitrogen atoms of the cyano moiety to form five-membered rings. nih.gov

Reactions of the Sulfonamide Nitrogen: The nitrogen atom's reactivity is dominated by the acidity of its N-H bond, a consequence of the powerful electron-withdrawing triflyl group. researchgate.net

Deprotonation and Alkylation/Acylation: The acidic proton can be readily removed by a base to form a nucleophilic anion. This anion is a key intermediate in N-alkylation and N-acylation reactions, allowing for the introduction of a wide variety of substituents at the nitrogen position. researchgate.netchemicalbook.com

Condensation Reactions: The sulfonamide nitrogen can act as a nucleophile in condensation reactions with carbonyl compounds, particularly highly electrophilic ones like paraformaldehyde under acidic conditions, leading to the formation of complex heterocyclic scaffolds. chemicalbook.comresearchgate.net

N-Halogenation: The sulfonamide nitrogen can react with halogenating agents to form N-halo derivatives, which are themselves useful synthetic intermediates. chemicalbook.com

Table 3: Summary of Moiety-Specific Reactions

Reactive MoietyReaction TypeDescriptionReference
Cyano Group (-C≡N)Electrophilic ActivationActivation by anhydrides (e.g., TFAA) to promote intramolecular cyclization. nih.gov
Cyano Group (-C≡N)HydrolysisConversion to a carboxamide or carboxylic acid under acidic/basic conditions. nih.govwikipedia.org
Cyano Group (-C≡N)[3+2] CycloadditionFormation of five-membered heterocyclic rings. nih.gov
Sulfonamide Nitrogen (-SO₂NH-)N-AlkylationDeprotonation followed by reaction with alkyl halides. chemicalbook.com
Sulfonamide Nitrogen (-SO₂NH-)CondensationNucleophilic attack on aldehydes (e.g., paraformaldehyde) to form heterocycles. researchgate.net
Sulfonamide Nitrogen (-SO₂NH-)N-HalogenationReaction with chlorinating or fluorinating agents. chemicalbook.com

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes

While existing methods provide access to N-cyano-trifluoromethylsulfonamides and related structures, there remains a significant opportunity to develop more efficient, versatile, and sustainable synthetic protocols. Future work should focus on:

Metal-Free Activation Strategies: Research has demonstrated the use of halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) to promote intramolecular cyclization of N-cyano sulfoximines without the need for transition metals. nih.gov A promising future direction is the exploration of other non-metallic activators, such as organocatalysts or benign chemical reagents, to broaden the scope of these cyclization reactions and improve their environmental footprint.

Electrochemical and Photochemical Methods: The use of electrochemical oxidation has proven effective in generating CF₃ radicals from sources like the Langlois reagent (CF₃SO₂Na) for trifluoromethylation reactions. mdpi.com Future research could explore the direct electrochemical or photochemical activation of N-Cyano-trifluoromethylsulfonamide itself or its precursors. These methods offer green alternatives to traditional chemical oxidants and reductants, often providing unique reactivity and selectivity under mild conditions.

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce the trifluoromethyl and cyano groups is a critical frontier. Achieving high levels of stereocontrol in reactions such as the cyanotrifluoromethylation of alkenes would provide access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. This could involve designing new chiral ligands for metal catalysts or developing novel organocatalytic systems.

Exploration of Undiscovered Reactivity Patterns

The unique electronic properties conferred by the trifluoromethyl and cyano groups suggest that this compound and its derivatives possess reactivity patterns that are yet to be fully explored.

N-CN Bond Activation: The activation of the N-cyano bond is a key area for future study. While anhydride-promoted intramolecular cyclizations have been successful, other activation modes could lead to entirely new transformations. nih.gov For instance, investigating the reaction of the N-cyano group as a dienophile or dipolarophile in cycloaddition reactions could yield novel heterocyclic systems.

Radical Trifluoromethylation Synergy: The synergy between the cyano group and the trifluoromethylsulfonyl moiety could be harnessed in new radical reactions. Research into the generation of novel radical species from this compound could expand the toolkit for late-stage functionalization, a highly sought-after strategy in drug discovery.

Functional Group Interconversion: Beyond cleavage of the N-CN bond to form NH sulfoximines, research should target the transformation of the cyano group into other valuable functionalities, such as tetrazoles, amides, or carboxylic acids, while retaining the core sulfoximine (B86345) structure. nih.gov This would dramatically increase the synthetic utility of the parent compound.

Expanding Catalytic Applications

The development of new catalytic systems that utilize or generate trifluoromethylated cyano compounds is a major avenue for future research.

Broadening Catalyst Scope: While copper and cobalt complexes have shown promise in trifluoromethylation reactions, there is a need to explore a wider range of earth-abundant and biocompatible metal catalysts, such as manganese and iron. mdpi.com The successful use of Vitamin B₁₂ (a cobalt complex) as a catalyst for chlorotrifluoromethylation highlights the potential for bio-inspired catalytic systems. mdpi.com

Multi-Component Reactions: Designing novel multi-component reactions that incorporate a cyanotrifluoromethylation step would be a powerful strategy for rapidly building molecular complexity. mdpi.com These one-pot procedures are highly efficient and atom-economical, aligning with the principles of green chemistry.

Polymerization Catalysis: The potential of this compound derivatives as monomers or initiators in polymerization reactions is an untapped area. The strong electron-withdrawing nature of the functional groups could lead to polymers with unique thermal, electronic, and physical properties.

Table 1: Future Research Initiatives for this compound Chemistry

Research AreaFocusPotential MethodologiesDesired Outcome
Novel Synthesis Asymmetric SynthesisChiral Ligand Design, OrganocatalysisEnantiomerically pure building blocks
Green ChemistryElectrochemical/Photochemical ActivationReduced waste, milder reaction conditions
Reactivity N-CN Bond ChemistryExploration of Cycloaddition ReactionsAccess to novel heterocyclic scaffolds
FunctionalizationRadical-based Late-Stage FunctionalizationNew tools for complex molecule synthesis
Catalysis Catalyst DevelopmentBio-inspired Catalysts (e.g., Vitamin B₁₂)Sustainable and cost-effective processes
Process EfficiencyMulti-Component Reaction DesignRapid construction of complex molecules

Integration into Supramolecular Chemistry and Materials Science

Supramolecular chemistry, which focuses on non-covalent interactions, offers a new dimension for the application of this compound. nih.gov The molecule's inherent polarity and potential for hydrogen bonding make it an attractive building block for functional materials. nwhitegroup.com

Crystal Engineering: The strong dipole moments associated with the C-F and C≡N bonds suggest that this compound derivatives could be excellent candidates for crystal engineering. Research could focus on designing co-crystals and molecular frameworks where these groups direct the assembly of molecules into predictable, functional architectures.

Functional Polymers and Gels: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, specific gas permeability, or unique dielectric properties. Its ability to form directional interactions could also be exploited in the design of responsive supramolecular gels.

Anion Recognition: The electron-deficient nature of the sulfur atom and the surrounding groups could enable derivatives to act as receptors for anions. Future work could explore their use in designing sensors or transporters for environmentally or biologically relevant anions.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is a powerful tool for accelerating research and uncovering new chemical principles. Its application to this compound chemistry can provide insights that are difficult to obtain through experiments alone.

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate transition state energies, and rationalize observed reactivity and selectivity. This would be particularly valuable for understanding the mechanisms of novel catalytic cycles or N-CN bond activations. nih.gov

Predictive Design: Computational screening can be employed to predict the properties of virtual libraries of this compound derivatives. This can guide synthetic efforts by identifying candidates with desirable electronic, biological, or material properties, as demonstrated by the use of AI platforms to predict drug-like properties for related compounds. nih.gov

Supramolecular Assembly Simulation: Molecular dynamics (MD) simulations can model the self-assembly of these molecules in the condensed phase, predicting how they will organize into larger structures. This can aid in the rational design of new materials, from liquid crystals to porous frameworks.

Sustainable Chemistry Perspectives

Applying the principles of green and sustainable chemistry is essential for the future of chemical manufacturing. rsc.orgissues.org Research on this compound should be guided by a commitment to sustainability. chemistryforsustainability.orgnsf.gov

Atom Economy and Waste Reduction: Future synthetic routes should be evaluated based on their atom economy, minimizing the generation of byproducts. Developing catalytic rather than stoichiometric processes is a key strategy to achieve this goal.

Lifecycle Analysis: A holistic approach requires considering the entire lifecycle of the chemical, from the synthesis of starting materials to the environmental fate of the final products. This "safe-and-sustainable-by-design" approach aims to create chemicals that are not only functional but also have minimal negative impact on human health and the environment. issues.orgleuphana.de

Renewable Feedstocks and Solvents: Long-term research should aim to develop synthetic pathways that utilize renewable feedstocks. Furthermore, the replacement of hazardous organic solvents with greener alternatives (e.g., water, supercritical CO₂, or bio-derived solvents) is a critical objective for sustainable chemical production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Cyano-trifluoromethylsulfonamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, sulfonyl chlorides react with amines under basic conditions. Key solvents include dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 80–120°C. Optimization involves adjusting temperature, solvent polarity, and stoichiometry to enhance yields (e.g., 70–85% in NMP vs. 60–75% in DMF) .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Monitor purity using HPLC with UV detection at 254 nm .

Q. How are common impurities identified and quantified during synthesis?

  • Methodology : Impurities like unreacted starting materials or byproducts (e.g., dehalogenated derivatives) are detected via LC-MS. Use gradient elution (e.g., 10–90% acetonitrile in water) with a C18 column. Quantify using calibration curves of reference standards .

Q. What analytical techniques are critical for validating the compound’s stability?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Monitor via NMR for structural changes and LC-MS for degradation products (e.g., hydrolysis of the cyano group). FT-IR tracks functional group integrity .

Advanced Research Questions

Q. How do reaction mechanisms differ when using alternative nucleophiles or catalysts?

  • Methodology : Mechanistic studies employ density functional theory (DFT) to model transition states. For example, Pd-catalyzed cyanation shows a lower activation barrier (ΔG‡ = 25 kcal/mol) compared to Cu-mediated pathways (ΔG‡ = 32 kcal/mol). Validate experimentally via kinetic isotope effects (KIEs) .

Q. What solvent effects dominate in optimizing enantioselective synthesis?

  • Methodology : Polar aprotic solvents (e.g., NMP) enhance electrophilicity of the sulfonyl group, improving reaction rates. Chiral solvents (e.g., (R)-limonene) or additives (e.g., BINOL-based catalysts) achieve enantiomeric excess (ee) >90%. Compare ee via chiral HPLC .

Q. How does this compound interact with biological targets, and how is its activity validated?

  • Methodology : Molecular docking (AutoDock Vina) predicts binding to enzymes like carbonic anhydrase (binding energy ≤ -8.5 kcal/mol). Validate via enzyme inhibition assays (IC50_{50} values in nM range) and cellular assays (e.g., apoptosis in cancer cell lines) .

Q. How to resolve contradictions in reported yields from divergent synthetic protocols?

  • Methodology : Systematic DOE (Design of Experiments) evaluates variables (e.g., solvent, temperature). For example, conflicting reports on DMF vs. NMP efficiency are resolved by identifying moisture sensitivity—NMP’s higher boiling point reduces hydrolysis, improving yields by 15% .

Q. What strategies mitigate degradation during long-term storage?

  • Methodology : Lyophilization in amber vials under argon extends shelf life. Add stabilizers (e.g., 1% BHT) to prevent radical-mediated degradation. Monitor via accelerated stability testing and Arrhenius modeling to predict degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.